4-Imino-1-oxa-3-azaspiro[4.4]nonan-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
4-amino-1-oxa-3-azaspiro[4.4]non-3-en-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c8-5-7(3-1-2-4-7)11-6(10)9-5/h1-4H2,(H2,8,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSSBTQQMCDOFFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)C(=NC(=O)O2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Imino 1 Oxa 3 Azaspiro 4.4 Nonan 2 One and Its Precursors
Strategical Approaches to Spirocycle Construction
The synthesis of spirocycles like 4-imino-1-oxa-3-azaspiro[4.4]nonan-2-one requires precise control over the formation of the quaternary spiro-carbon center. The primary strategies employed leverage either the closure of a single molecular entity or the convergence of two or more reactants.
Intramolecular Cyclization Pathways
Intramolecular cyclization is a powerful strategy for the formation of cyclic structures, including spirocycles. This approach involves a single molecule containing all the necessary functional groups to form the desired ring system. The synthesis of spiroisoxazolines, which are structurally related to the target compound, can be achieved through the intramolecular cyclization of functionalized 5,5-disubstituted isoxazolines. researchgate.net This method often provides good yields and allows for the construction of complex polycyclic systems. researchgate.net For instance, a Brønsted acid-catalyzed intramolecular cyclization of N-Cbz-protected diazoketones derived from α-amino acids has been developed for the synthesis of 1,3-oxazinane-2,5-diones, demonstrating the utility of this pathway for creating nitrogen and oxygen-containing heterocycles. nih.govfrontiersin.org
Intermolecular Cycloaddition Reactions
Intermolecular cycloadditions are convergent reactions that efficiently build cyclic molecules from two or more components. These reactions are particularly useful for creating the spirocyclic framework in a single step.
The Staudinger reaction, a formal [2+2] cycloaddition between a ketene and an imine, is a classic method for the synthesis of β-lactams. organic-chemistry.org This reaction has been successfully applied to the synthesis of spiro-β-lactams. researchgate.netrsc.org The mechanism involves the nucleophilic addition of the imine to the ketene, forming a zwitterionic intermediate that subsequently cyclizes to the four-membered β-lactam ring. organic-chemistry.org The diastereoselectivity of the Staudinger reaction can often be controlled by the reaction conditions and the nature of the substituents on both the ketene and the imine. rsc.org
Key Findings from Staudinger Reaction Variants:
| Reactants | Reaction Conditions | Product | Key Observation | Reference |
|---|---|---|---|---|
| Ketene and Imine | Various solvents and temperatures | Spiro-β-lactam | Diastereoselectivity is influenced by reaction parameters. | rsc.org |
| Unsymmetrical Bicyclic Ketene and Aromatic Imines | - | Highly Constrained Polycyclic Spiro-β-lactam | High diastereoselectivity, leading mainly to the cis diastereoisomer. | researchgate.net |
The [3+2] cycloaddition of azomethine ylides with various dipolarophiles is a highly effective method for constructing five-membered nitrogen-containing heterocycles. nih.govmdpi.com Azomethine ylides, which are 1,3-dipoles, can be generated in situ from various precursors, such as the thermal ring-opening of aziridines or the condensation of α-amino acids with aldehydes or ketones. nih.gov These reactive intermediates readily react with dipolarophiles like alkenes and carbonyl compounds to yield pyrrolidine (B122466) and oxazolidine derivatives, respectively. nih.gov This methodology has been extensively used in the synthesis of spirooxindoles. researchgate.net
1,3-Dipolar cycloaddition is a versatile and widely used reaction for the synthesis of five-membered heterocyclic rings. wikipedia.org This reaction involves the addition of a 1,3-dipole, such as a nitrone or a nitrile oxide, to a dipolarophile, which is typically an alkene or alkyne. wikipedia.orgmdpi.com The reaction often proceeds with high regio- and stereoselectivity, making it a powerful tool for the synthesis of complex molecules. mdpi.com For instance, the 1,3-dipolar cycloaddition of nitrile oxides to alkenes is a well-established method for the synthesis of 2-isoxazolines. mdpi.com
Examples of 1,3-Dipolar Cycloaddition in Spirocycle Synthesis:
| 1,3-Dipole | Dipolarophile | Product | Key Features | Reference |
|---|---|---|---|---|
| Nitrones | 2-(2-Oxoindoline-3-ylidene)acetates | 5-Spiroisoxazolidines | Good selectivity, reversible reaction. | mdpi.com |
| Azomethine Ylides | Carbonyl compounds | Oxazolidine derivatives | Versatile method for N,O-heterocycles. | nih.gov |
| Nitrile Oxides | α-Methylene-γ-lactams and lactones | Spiroisoxazolines | Stereoselectivity depends on the chirality of reactants. | mdpi.com |
Ring Expansion and Rearrangement Reactions (e.g., Schmidt Reaction Variations)
Ring expansion and rearrangement reactions provide an alternative route to spirocycles by transforming an existing ring system into a larger one. The Schmidt reaction, for example, involves the reaction of hydrazoic acid or an alkyl azide with a carbonyl compound or an alcohol in the presence of a strong acid. libretexts.orgwikipedia.org This reaction can be used to convert cyclic ketones into larger ring lactams. libretexts.org The intramolecular version of the Schmidt reaction has proven to be a powerful method for the synthesis of complex nitrogen-containing heterocycles, including spirocyclic systems. chimia.chdoaj.org The reaction proceeds through the migration of a substituent from carbon to nitrogen with the loss of dinitrogen. libretexts.org
Another relevant transformation is the ring expansion of small, strained spirocycles. For instance, the thermal rearrangement of highly strained systems can lead to the formation of larger, more stable ring structures. nih.gov
Specific Reaction Pathways for this compound Synthesis
The formation of the target imino-lactam can be envisioned through the sequential or concerted construction of its core components: the cyclopentane (B165970) ring, the oxazolidinone ring, the spiro-center, and the exocyclic imino group.
A logical starting point for the synthesis is the construction of a functionalized cyclopentane core that bears the necessary amine and a latent carbonyl equivalent at the spiro-center. A highly suitable precursor for this purpose is 1-aminocyclopentanecarbonitrile. This compound can be synthesized efficiently from cyclopentanone via the Strecker reaction, a one-pot multicomponent reaction involving an aldehyde or ketone, ammonia, and a cyanide source. mdpi.com
Once 1-aminocyclopentanecarbonitrile is obtained, the primary amino group serves as a handle for further derivatization to introduce the atoms required for the second ring. A key derivatization is N-acylation. For instance, reaction with an acyl chloride, such as valeroyl chloride in the presence of a base like triethylamine, yields an N-acyl-1-aminocyclopentanecarbonitrile derivative. google.com For the synthesis of the target oxa-azaspiro compound, an acylating agent containing an oxygen atom, such as a haloacetyl chloride (e.g., chloroacetyl chloride) followed by nucleophilic substitution to introduce a hydroxyl group, would be necessary.
An alternative strategy involves starting with N-acyl-α-amino acids, which can be synthesized from commercially available amino acids. nih.gov These precursors can then undergo a series of transformations to build the spirocyclic cyclopentane ring before the final lactamization step.
Table 1: Proposed Precursor Derivatization Reactions
| Precursor | Reagent | Product | Purpose |
| 1-Aminocyclopentanecarbonitrile | Chloroacetyl chloride | N-(1-cyanocyclopentyl)-2-chloroacetamide | Introduces the backbone for the oxazolidinone ring. |
| N-(1-cyanocyclopentyl)-2-chloroacetamide | Sodium Hydroxide (aq) | N-(1-cyanocyclopentyl)-2-hydroxyacetamide | Creates the necessary hydroxyl group for intramolecular cyclization. |
| Cyclopentanone | NaCN, NH4Cl | 1-Aminocyclopentanecarbonitrile | Forms the key spirocyclic precursor in a one-pot reaction. mdpi.com |
The formation of the exocyclic imino group is intrinsically linked to the lactam ring closure. A direct and efficient approach involves the intramolecular cyclization of a precursor where the imino nitrogen and carbon are derived from a nitrile group.
Specifically, a precursor such as N-(1-cyanocyclopentyl)-2-hydroxyacetamide contains all the necessary atoms in a suitable arrangement. Under acidic or basic conditions, the hydroxyl group can act as an intramolecular nucleophile, attacking the electrophilic carbon of the nitrile group. This type of cyclization, often referred to as a 5-exo-dig cyclization, would initially form a cyclic isoimide intermediate, which would then tautomerize to the more stable imino-lactam structure. While this specific transformation is not widely documented, the cyclization of nitriles is a known method for heterocycle synthesis. rsc.org
An alternative, though likely more complex, route would involve first synthesizing the corresponding oxo-lactam, 1-oxa-3-azaspiro[4.4]nonan-2-one, and then converting the endocyclic carbonyl group (C=O) to an imino group (C=NH). This transformation is challenging for lactams but could potentially be achieved through thionation with Lawesson's reagent to form a thio-lactam, followed by reaction with an amine. However, the direct cyclization of the cyanohydrin-derived precursor is a more convergent strategy.
The key step in forming the heterocyclic portion of the molecule is the lactam ring closure. As described above, the most plausible pathway involves the intramolecular cyclization of a suitably functionalized 1-aminocyclopentanecarbonitrile derivative. The reaction of the tethered nucleophile (the hydroxyl group) with the electrophilic nitrile is the critical bond-forming event.
This type of cyclization of α-iminoester derivatives has been shown to be an effective method for synthesizing lactams of various ring sizes, often accelerated by microwave irradiation. mdpi.comresearchgate.net In the proposed synthesis, the precursor is an α-amino nitrile derivative rather than an ester, but the underlying principle of intramolecular nucleophilic attack to form the lactam ring remains the same. The reaction conditions would need to be optimized to favor the 5-membered ring formation and prevent side reactions such as hydrolysis of the nitrile group.
Catalytic Systems in Spirocyclic Synthesis
Catalysis offers powerful tools for constructing complex spirocyclic architectures with high efficiency and selectivity. Both Lewis acids and transition metals have been extensively used in the synthesis of spiro-lactams and related heterocycles. rsc.org
Lewis acids can play a crucial role in facilitating the key lactam ring closure step. A Lewis acid, such as aluminum trichloride (AlCl₃) or a lanthanide triflate, can coordinate to the nitrogen atom of the nitrile group in the precursor molecule. This coordination enhances the electrophilicity of the nitrile carbon, making it more susceptible to attack by the internal hydroxyl nucleophile. rsc.org
This strategy has been successfully employed in various intramolecular cyclization reactions to form heterocyclic and spirocyclic systems. nih.gov The choice of Lewis acid and reaction conditions is critical to achieve high yields and avoid decomposition of the starting material or product.
Table 2: Potential Catalysts for Spirocyclic Synthesis
| Catalyst Type | Example Catalyst | Proposed Role in Synthesis | Reference for Analogy |
| Lewis Acid | Sc(OTf)₃, AlCl₃ | Activates nitrile group for intramolecular nucleophilic attack, facilitating ring closure. | rsc.orgnih.gov |
| Transition Metal | Pd(OAc)₂, Pd(dba)₂ | Catalyzes C-H activation or allylic alkylation to form the spiro-γ-lactam core. | nih.govacs.org |
| Mn(OAc)₃ | Mediates oxidative radical cyclization of an unsaturated precursor to form the spirocycle. | nih.govwikipedia.org | |
| CuI, Cu(OTf)₂ | Catalyzes intramolecular C-N or C-O bond formation for spiro-oxazolidinone synthesis. | nih.gov |
Transition metal catalysis provides a diverse set of transformations that could be adapted for the synthesis of this compound or its direct precursors.
Palladium: Palladium catalysis is a cornerstone of modern organic synthesis, particularly for C-C and C-heteroatom bond formation. Intramolecular palladium-catalyzed reactions, such as C-H amination or allylic alkylation, are powerful methods for constructing γ-lactam rings. nih.govacs.org For instance, a precursor containing an appropriately positioned C-H bond on the cyclopentane ring and a nitrogen-based functional group could undergo Pd-catalyzed cyclization to directly form the spiro-lactam core. nih.gov
Manganese(III): Manganese(III) acetate is a widely used reagent for mediating oxidative free-radical cyclizations. eurekaselect.com A synthetic strategy could involve a precursor with an unsaturated moiety (e.g., an alkene) tethered to the cyclopentane ring. Treatment with Mn(OAc)₃ would generate a radical that could undergo intramolecular cyclization to form the spirocyclic system. nih.govwikipedia.org This method is particularly effective for constructing fused and spirocyclic lactones and lactams. rsc.orgnih.gov
Copper: Copper catalysts are well-known for their ability to mediate C-N and C-O bond-forming reactions. Copper-catalyzed methods have been developed for the synthesis of oxazolidinones and for oxidative spirocyclization reactions. nih.govorganic-chemistry.org A plausible approach could involve a copper-catalyzed intramolecular cyclization of an amino alcohol derivative tethered to the cyclopentane ring, leading to the formation of the 1-oxa-3-azaspiro[4.4]nonan-2-one core.
Organocatalysis (e.g., N-Heterocyclic Carbene Catalysis)
Organocatalysis has emerged as a powerful tool in modern organic synthesis, with N-Heterocyclic Carbenes (NHCs) being a particularly versatile class of catalysts. beilstein-journals.orgd-nb.info NHCs are known for their ability to induce polarity reversal (umpolung) in aldehydes, generating acyl anion equivalents known as Breslow intermediates. beilstein-journals.orgd-nb.info This reactivity has been harnessed to construct complex molecular architectures, including various spirocyclic systems. nih.gov
In the context of synthesizing spiro-heterocycles, NHC catalysis offers unique pathways. For instance, NHC-catalyzed annulation reactions between α,β-unsaturated aldehydes bearing a γ-hydrogen and isatin derivatives have been employed to create spirocyclic oxindole–dihydropyranones. nih.gov Similarly, an enantioselective NHC-catalyzed [2+2] cycloaddition has been developed to generate spirocyclic oxindole-β-lactones from ketenes and isatins. nih.gov These reactions proceed through the formation of key intermediates like the Breslow intermediate or acylazolium ion, which then undergo cyclization with a suitable reaction partner. nih.gov
While a direct NHC-catalyzed synthesis of this compound is not extensively documented, a plausible route can be proposed based on established NHC reactivity. Such a strategy could involve the reaction of a precursor containing a five-membered ring ketone with a suitable nitrogen-containing species, facilitated by an NHC catalyst to promote the key C-N and C-O bond formations required for the spiro-oxazolidinone core. The catalytic cycle would likely involve the generation of a nucleophilic intermediate that attacks the ketone, followed by intramolecular cyclization and catalyst regeneration.
Table 1: Examples of NHC-Catalyzed Reactions for Spirocycle Synthesis
| Catalyst Type | Reactants | Product Type | Key Intermediate | Ref |
|---|---|---|---|---|
| N-Heterocyclic Carbene (NHC) | α-bromo-α,β-unsaturated aldehydes, Isatins | Spirocyclic oxindole–dihydropyranones | Breslow intermediate, Acylazolium ion | nih.gov |
| Chiral NHC | Ketenes, Isatins | Spirocyclic oxindole-β-lactones | Chiral Breslow intermediate | nih.gov |
| NHC / Secondary Amine Co-catalysis | Dienals, Sulfonylimines | Complex spirocyclic scaffolds | Trienamine, Breslow intermediate | beilstein-journals.org |
Asymmetric Synthesis of this compound and its Stereoisomers
The synthesis of specific stereoisomers of this compound is critical, as different enantiomers and diastereomers often exhibit distinct biological activities. Asymmetric synthesis provides the tools to control the three-dimensional arrangement of atoms during a chemical reaction, leading to enantiomerically pure or enriched products.
Chiral Auxiliary-Mediated Approaches
One of the classical and most reliable methods for asymmetric synthesis involves the use of chiral auxiliaries. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed and can often be recovered for reuse. wikipedia.org
Commonly used chiral auxiliaries include Evans oxazolidinones, camphorsultam, and pseudoephedrine. wikipedia.orgresearchgate.net For the synthesis of the target spirocycle, a chiral auxiliary could be appended to a precursor of the cyclopentane ring or the imino-oxazolidinone moiety. For example, an achiral cyclopentanone derivative could be converted into a chiral enamine or enolate using a chiral amine or base. Subsequent reaction with an electrophile to form the heterocyclic ring would proceed diastereoselectively, with the chiral auxiliary shielding one face of the molecule. Final removal of the auxiliary would yield the enantiomerically enriched spiro compound. The diastereoselectivity of such alkylation steps can be highly dependent on the reaction conditions, including the choice of solvent and the presence of additives like lithium chloride. wikipedia.org
Asymmetric Catalysis
Asymmetric catalysis offers a more efficient and atom-economical alternative to chiral auxiliaries, as only a substoichiometric amount of a chiral catalyst is required to generate large quantities of a chiral product. Organocatalysis, in particular, has provided a wealth of methods for asymmetric synthesis.
For the construction of spirooxazolidine frameworks, bifunctional organocatalysts have proven highly effective. For example, a quinine-derived bifunctional squaramide catalyst has been successfully used in the asymmetric synthesis of spirooxazolidines. uva.es This type of catalyst operates through a dual-activation mechanism. The squaramide moiety activates the electrophile (e.g., an N-Boc ketimine) through hydrogen bonding, while the basic tertiary amine of the quinuclidine motif deprotonates the nucleophile (e.g., a γ-hydroxyenone), bringing the two reactants into close proximity within a chiral environment. uva.es This leads to a highly organized transition state that favors the formation of one stereoisomer over the others. This domino reaction involves hemiaminal formation followed by an aza-Michael reaction to construct the spiro-heterocyclic core with high stereocontrol. uva.es
Diastereoselective and Enantioselective Methodologies
The primary goal of asymmetric synthesis is to achieve high levels of both diastereoselectivity and enantioselectivity. Diastereoselectivity refers to the preferential formation of one diastereomer over others, while enantioselectivity refers to the preferential formation of one enantiomer.
Several methodologies have been developed that provide excellent stereocontrol in the synthesis of spirocycles analogous to this compound. As noted, NHC-catalyzed reactions can furnish spirocyclic products with good diastereoselectivities (up to >20:1 dr) and high enantioselectivities (up to 99% ee). nih.gov Similarly, the use of bifunctional squaramide catalysts in domino reactions has yielded spirooxazolidines in good yields with moderate to good diastereoselectivities (up to 3.3:1 dr) and excellent enantioselectivities (up to >99% ee). uva.es
The choice of catalyst, substrate, and reaction conditions is paramount in controlling the stereochemical outcome. The absolute configuration of the product is often dictated by the specific stereoisomer of the catalyst used. For instance, pseudo-enantiomeric catalysts can be used to access either enantiomer of the final product.
Table 2: Stereoselectivity in the Synthesis of Analogous Spirocycles
| Method | Catalyst | Product Type | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Ref |
|---|---|---|---|---|---|
| NHC Catalysis | Chiral Triazolium Salt | Spirocyclic oxindole-β-lactones | 3:1 to >20:1 | 83-99% | nih.gov |
| Organocatalysis | Hydroquinine-derived Squaramide | Pyrazolinone-embedded spirooxazolidines | up to 3.3:1 | up to >99% | uva.es |
| Phosphine Catalysis | Chiral Phosphine with Chiral Auxiliary | Cyclopentenes with quaternary stereocenters | High to Excellent | N/A (Diastereoselective) | researchgate.net |
Synthetic Efficiency and Scalability Considerations
For a synthetic method to be practical, it must be efficient and scalable. This involves considerations such as the number of synthetic steps, reaction times, yields, purification methods, and cost of materials. Strategies that minimize steps and purification procedures are highly desirable.
One-Pot and Multicomponent Reaction Strategies
One-pot reactions and multicomponent reactions (MCRs) are powerful strategies for improving synthetic efficiency. nih.gov MCRs, in which three or more starting materials react in a single operation to form a product containing substantial portions of all reactants, are particularly effective for rapidly building molecular complexity. nih.govclockss.org
A highly relevant example is the one-pot, three-component synthesis of 1-oxo-2-oxa-3-azaspiro[4.4]nona-3,6,8-triene derivatives, a scaffold closely related to the target molecule. This catalyst-free methodology involves the reaction of alkyl isocyanides, acetylenic esters (like dimethyl acetylenedicarboxylate), and 4-arylidene-isoxazol-5(4H)-one derivatives. nih.gov The reaction proceeds through a cascade involving the in situ generation of a zwitterionic intermediate, followed by a 1,3-dipolar cycloaddition to assemble the spirocyclic core in good yields. nih.gov This approach is highly atom-economical and simplifies the synthetic process by avoiding the isolation of intermediates.
The utility of MCRs in constructing spiro heterocycles is well-established, with applications in synthesizing spiroisoxazolines, spiro-thiazolidinones, and various other frameworks. nih.govnih.gov These reactions often proceed under mild conditions and can generate diverse libraries of compounds from readily available starting materials, making them highly attractive for both academic research and industrial applications. rsc.orgbeilstein-journals.org
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 1-oxo-2-oxa-3-azaspiro[4.4]nona-3,6,8-triene |
| 4-arylidene-isoxazol-5(4H)-one |
| Camphorsultam |
| Dimethyl acetylenedicarboxylate |
| N-Boc ketimine |
| Pseudoephedrine |
| Spiro[indoline-3,3'- beilstein-journals.orgd-nb.inforesearchgate.nettriazolidine]-2,5'-dione |
| Spirocyclic oxindole-β-lactone |
| Spirocyclic oxindole–dihydropyranone |
| Spiroisoxazoline |
| γ-hydroxyenone |
Continuous Flow Synthesis Methodologies
Continuous flow chemistry has emerged as a powerful technology in organic synthesis, offering significant advantages over traditional batch processing. nih.govresearchgate.net These advantages include enhanced heat and mass transfer, improved safety for handling hazardous reagents, and greater scalability and reproducibility. nih.gov While specific literature on the continuous flow synthesis of this compound is not yet prevalent, the principles of flow chemistry can be applied to its hypothetical production based on established synthetic routes for related spiro-heterocycles.
A plausible synthetic route to the core structure, 1-oxa-3-azaspiro[4.4]nonan-2-one, could involve a multicomponent reaction. For instance, a one-pot three-component synthesis of 1-oxo-2-oxa-3-azaspiro[4.4]nona-3,6,8-triene derivatives has been reported, which proceeds via a cascade reaction involving alkyl isocyanides, acetylenic esters, and 4-arylidene-isoxazol-5(4H)-ones. nih.gov Such a reaction, typically performed in a batch reactor at elevated temperatures, is well-suited for adaptation to a continuous flow setup.
In a hypothetical continuous flow process, the reactants would be continuously pumped from separate reservoirs into a microreactor or a packed-bed reactor. The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor can lead to higher yields and purities of the desired spirocyclic precursor. The subsequent introduction of the imino group at the 4-position could potentially be achieved in a second flow module, where the precursor is reacted with a suitable nitrogen source under optimized conditions.
Table 1: Hypothetical Continuous Flow Parameters for the Synthesis of a 1-oxa-3-azaspiro[4.4]nonan-2-one Precursor
| Parameter | Value | Rationale |
| Reactor Type | Heated Microreactor | Provides excellent heat transfer and precise temperature control. |
| Reactant A | Alkyl Isocyanide | A key building block in the multicomponent reaction. |
| Reactant B | Acetylenic Ester | The second component for the construction of the heterocyclic ring. |
| Reactant C | Cyclopentylidene-isoxazol-5(4H)-one | Provides the spirocyclic cyclopentane moiety. |
| Solvent | Toluene or Acetonitrile | Solubilizes reactants and facilitates the reaction. |
| Temperature | 120-150 °C | Higher temperatures can accelerate reaction rates in a controlled manner. |
| Pressure | 10-15 bar | Allows for heating solvents above their boiling points, further increasing reaction rates. |
| Residence Time | 5-20 minutes | Optimized to maximize conversion while minimizing byproduct formation. |
| Flow Rate | 0.1-1.0 mL/min | Dependent on reactor volume and desired production scale. |
Atom Economy and Green Chemistry Principles
The principles of green chemistry are integral to modern synthetic design, aiming to minimize the environmental impact of chemical processes. nih.gov Atom economy, a key metric in green chemistry, measures the efficiency of a reaction in converting the mass of reactants into the desired product. buecher.de An ideal reaction would have a 100% atom economy, meaning all atoms from the reactants are incorporated into the final product.
For the synthesis of this compound, a high atom economy can be achieved through the use of addition and cycloaddition reactions, which are inherently more atom-economical than substitution or elimination reactions. The aforementioned three-component reaction to form the spirocyclic core is an excellent example of an atom-economical approach, as it combines three molecules in a single step with minimal byproduct formation. nih.gov
To illustrate, let's consider a hypothetical synthesis of the core structure, 1-oxa-3-azaspiro[4.4]nonan-2-one, from cyclopentanone, ethyl cyanoacetate, and hydroxylamine. This would be followed by a reaction to introduce the imino group.
Hypothetical Reaction for the Core Structure:
C₅H₈O (Cyclopentanone) + C₅H₇NO₂ (Ethyl Cyanoacetate) + NH₂OH (Hydroxylamine) → C₇H₉NO₂ (1-oxa-3-azaspiro[4.4]nonan-2-one) + C₂H₅OH (Ethanol) + H₂O (Water)
Atom Economy Calculation:
The percent atom economy is calculated using the formula:
% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100
Molecular Weight of 1-oxa-3-azaspiro[4.4]nonan-2-one (C₇H₉NO₂) ≈ 139.15 g/mol
Molecular Weight of Cyclopentanone (C₅H₈O) ≈ 84.12 g/mol
Molecular Weight of Ethyl Cyanoacetate (C₅H₇NO₂) ≈ 113.12 g/mol
Molecular Weight of Hydroxylamine (NH₂OH) ≈ 33.03 g/mol
Sum of Molecular Weights of Reactants = 84.12 + 113.12 + 33.03 = 230.27 g/mol
% Atom Economy = (139.15 / 230.27) x 100 ≈ 60.43%
This calculation demonstrates that even with a seemingly efficient one-pot reaction, the generation of byproducts (ethanol and water) reduces the atom economy. Further optimization of the synthetic route to minimize or utilize these byproducts would be a key aspect of a green chemistry approach.
Other green chemistry principles applicable to the synthesis of this compound include the use of greener solvents (e.g., water or bio-based solvents), catalytic instead of stoichiometric reagents, and energy-efficient reaction conditions, such as those achievable with microwave-assisted or continuous flow synthesis. nih.gov
Table 2: Green Chemistry Metrics for a Hypothetical Synthesis
| Metric | Description | Target for Greener Synthesis |
| Atom Economy | Percentage of reactant atoms incorporated into the final product. | Maximize (approaching 100%) |
| E-Factor | Mass of waste per mass of product. | Minimize (approaching 0) |
| Process Mass Intensity (PMI) | Total mass input (reactants, solvents, etc.) per mass of product. | Minimize (approaching 1) |
| Solvent Intensity | Mass of solvent per mass of product. | Minimize through solvent reduction, recycling, or solvent-free conditions. |
| Reaction Mass Efficiency (RME) | Mass of the desired product divided by the total mass of reactants. | Maximize (considers yield and stoichiometry) |
By considering these metrics during the design of the synthetic pathway, chemists can develop more sustainable and environmentally responsible methods for producing this compound and its derivatives.
Advanced Characterization and Structural Elucidation of 4 Imino 1 Oxa 3 Azaspiro 4.4 Nonan 2 One
Spectroscopic Characterization Beyond Basic Identification
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, NOESY)
No published studies detailing the use of high-resolution or multi-dimensional NMR techniques for the structural analysis of 4-Imino-1-oxa-3-azaspiro[4.4]nonan-2-one were found.
Advanced Mass Spectrometry Techniques (e.g., HRMS, MS/MS fragmentation patterns)
There are no available research articles reporting the high-resolution mass spectrometry data or tandem mass spectrometry fragmentation patterns for this specific compound.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Specific IR and Raman spectra for this compound, which would be crucial for identifying its characteristic functional groups and vibrational modes, are not available in the scientific literature.
Crystallographic Analysis
Single-Crystal X-ray Diffraction for Absolute Configuration and Conformational Analysis
No crystallographic studies using single-crystal X-ray diffraction have been reported for this compound, which would be necessary to definitively determine its three-dimensional structure, absolute configuration, and conformational details.
Powder X-ray Diffraction for Polymorphic Forms
There is no information available regarding the investigation of potential polymorphic forms of this compound through powder X-ray diffraction.
Chiroptical Properties and Stereochemical Determination
The stereochemistry of a chiral molecule, such as this compound, is fundamental to its chemical and biological identity. Chiroptical spectroscopic techniques are indispensable tools for determining the absolute configuration of enantiomers. These methods rely on the differential interaction of chiral molecules with left and right circularly polarized light.
Optical Rotation and Circular Dichroism Spectroscopy
Optical rotation is the measurement of the rotation of the plane of linearly polarized light as it passes through a solution of a chiral compound. The specific rotation, [α], is a characteristic physical property of a chiral molecule under defined experimental conditions (e.g., temperature, wavelength, solvent, and concentration). For this compound, one enantiomer would rotate the plane of polarized light to the right (dextrorotatory, +), while its mirror image would rotate it to the left (levorotatory, -) by an equal magnitude.
Table 1: Hypothetical Optical Rotation Data for this compound Enantiomers
| Enantiomer | Specific Rotation [α]D20 (c=1, CHCl3) |
|---|---|
| (R)-enantiomer | Value not available |
| (S)-enantiomer | Value not available |
Note: This table is for illustrative purposes only. No experimental data has been reported.
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum plots the difference in absorbance (ΔA) against wavelength. The resulting spectrum, with positive and negative peaks (Cotton effects), is unique to a specific enantiomer and can be used as a fingerprint for its stereochemical assignment. The comparison of an experimental CD spectrum with that predicted by quantum chemical calculations is a powerful method for determining the absolute configuration of a molecule.
Table 2: Illustrative Circular Dichroism Data for a Chiral Molecule
| Wavelength (nm) | Molar Ellipticity [θ] (deg cm2 dmol-1) |
|---|---|
| 210 | Value not available |
| 235 | Value not available |
| 260 | Value not available |
Note: This table illustrates the type of data obtained from CD spectroscopy. No data is available for this compound.
Vibrational Circular Dichroism (VCD) Spectroscopy
Vibrational Circular Dichroism (VCD) is an advanced spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light corresponding to molecular vibrations. VCD provides detailed structural information about chiral molecules in solution. The absolute configuration of a molecule can be determined by comparing its experimental VCD spectrum with the spectrum calculated for a specific enantiomer using computational methods, such as Density Functional Theory (DFT).
A typical VCD analysis involves the following steps:
Conformational Search: Identifying the low-energy conformers of the molecule.
Quantum Chemical Calculations: For each stable conformer, the vibrational frequencies and rotational strengths are calculated.
Spectral Simulation: The calculated spectra of the individual conformers are weighted according to their predicted populations to generate a final theoretical VCD spectrum.
Comparison: The theoretical spectrum is then compared with the experimental VCD spectrum. A good match allows for the unambiguous assignment of the absolute configuration.
Table 3: Representative VCD Data Parameters for a Chiral Molecule
| Vibrational Mode (cm-1) | ΔA (x 10-4) | Description |
|---|---|---|
| ~2950 | Value not available | C-H stretch |
| ~1750 | Value not available | C=O stretch |
| ~1680 | Value not available | C=N stretch |
| ~1200 | Value not available | C-O stretch |
Note: This table is a representation of VCD data. No experimental or computational VCD data for this compound has been reported.
Reactivity and Transformation Pathways of 4 Imino 1 Oxa 3 Azaspiro 4.4 Nonan 2 One
Reactions of the Imino Group
The imino group in 4-imino-1-oxa-3-azaspiro[4.4]nonan-2-one is analogous to an N-acyl imine, where the exocyclic C=N double bond is conjugated with the carbonyl group of the lactam. This electronic arrangement significantly influences its reactivity, rendering the imine carbon highly electrophilic and susceptible to a variety of nucleophilic attacks.
Hydrolysis and Amine Exchange Reactions
The imino functionality is susceptible to hydrolysis under acidic conditions, which would lead to the corresponding ketone, 1-oxa-3-azaspiro[4.4]nonane-2,4-dione. The reaction proceeds via protonation of the imine nitrogen, followed by the nucleophilic attack of water on the iminium carbon. masterorganicchemistry.comchemistrysteps.com This process effectively cleaves the C=N double bond, replacing it with a C=O group and releasing ammonia.
Amine exchange reactions, also known as transimination, are also plausible. In the presence of a primary amine, the existing imino group can be replaced by a new imine functionality. This equilibrium-driven process is typically facilitated by the removal of the displaced amine or by using a large excess of the reacting amine.
Reduction and Oxidation Chemistry
The imino group can be readily reduced to the corresponding amine, yielding 4-amino-1-oxa-3-azaspiro[4.4]nonan-2-one. A variety of reducing agents can be employed for this transformation. Catalytic hydrogenation over noble metal catalysts such as palladium, platinum, or nickel is a common method. Alternatively, hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be effective. acs.org The choice of reagent may influence the stereochemical outcome of the reduction, potentially allowing for diastereoselective synthesis of the amino product.
The oxidation of the imino group is less commonly explored but could potentially lead to the formation of an oxaziridine (B8769555) intermediate under controlled oxidation conditions, which might then undergo further transformations.
Interactive Data Table: Reduction of the Imino Group
| Reducing Agent | Solvent | Temperature (°C) | Product | Diastereoselectivity |
| H₂, Pd/C | Methanol | 25 | 4-amino-1-oxa-3-azaspiro[4.4]nonan-2-one | Moderate to High |
| NaBH₄ | Ethanol | 0-25 | 4-amino-1-oxa-3-azaspiro[4.4]nonan-2-one | Substrate Dependent |
| LiAlH₄ | THF | 0 | 4-amino-1-oxa-3-azaspiro[4.4]nonan-2-one | Substrate Dependent |
| HSiCl₃ | CH₂Cl₂ | -78 to 0 | 4-amino-1-oxa-3-azaspiro[4.4]nonan-2-one | Potentially High |
Nucleophilic Additions to the Imine Carbon
The electrophilic nature of the imine carbon makes it a prime target for a wide array of nucleophiles. nih.govbeilstein-journals.org These reactions are fundamental in constructing new carbon-carbon and carbon-heteroatom bonds at the C4 position of the spirocycle.
Organometallic reagents such as Grignard reagents (RMgX) and organolithium compounds (RLi) are expected to add to the imine to furnish 4-substituted-4-amino-1-oxa-3-azaspiro[4.4]nonan-2-ones after quenching. The stereoselectivity of these additions would be influenced by the steric environment of the spirocyclic system.
Enolates and other carbon nucleophiles can also participate in addition reactions, often catalyzed by Lewis acids. These reactions provide a route to more complex substituted spirocyclic lactams. Similarly, heteroatomic nucleophiles like thiols can add to the C=N bond, a reaction that can be catalyzed by chiral phosphoric acids to achieve enantioselectivity in related systems. nih.gov
Reactions of the Lactam Moiety
The lactam ring in this compound possesses the characteristic reactivity of a cyclic amide, although its reactivity can be modulated by the spirocyclic strain and the electronic influence of the adjacent imino group.
Amidation and Acylation Reactions
While the lactam nitrogen is already part of an amide, further acylation is generally difficult due to its reduced nucleophilicity. However, under strongly basic conditions, deprotonation of the N-H bond could be achieved, followed by reaction with an acylating agent. A more common transformation is the acylation of the exocyclic imino nitrogen, which would proceed more readily.
Amidation reactions involving the lactam carbonyl are also challenging without ring opening. However, derivatization of the lactam can be achieved through various synthetic routes that modify the substituents on the ring.
Ring Opening and Closure Reactions
The lactam ring can be opened under both acidic and basic hydrolytic conditions. acs.org Acid-catalyzed hydrolysis would yield an amino acid precursor with a spirocyclic ketone functionality. Basic hydrolysis, on the other hand, would initially produce the salt of this amino acid. These ring-opening reactions are fundamental for transforming the spirocyclic lactam into acyclic or different heterocyclic systems. rsc.org
Ring-opening can also be achieved reductively. Strong reducing agents like lithium aluminum hydride can reduce the lactam carbonyl to a methylene (B1212753) group, leading to a spirocyclic amino alcohol. organic-chemistry.org
Ring closure reactions to reform the lactam are also a key aspect of their synthesis. For instance, the intramolecular cyclization of an appropriate amino ester could be a route to the parent lactam structure. mdpi.com
Interactive Data Table: Ring Opening of the Lactam Moiety
| Reagent/Conditions | Product Type |
| H₃O⁺, heat | Spirocyclic amino acid |
| NaOH, H₂O, heat | Sodium salt of spirocyclic amino acid |
| LiAlH₄, THF | Spirocyclic amino alcohol |
Functional Group Interconversions on the Spirocyclic Scaffold
The unique spirocyclic scaffold of this compound, featuring a lactone, an imine, and a secondary amine within a constrained framework, presents a rich landscape for functional group interconversions. These transformations are pivotal for scaffold elaboration and the generation of diverse molecular architectures.
The peripheral sites of the this compound scaffold, particularly the imino nitrogen and the cyclopentane (B165970) ring, offer opportunities for substitution reactions.
The exocyclic imino group is a key site for functionalization. While direct substitution on the nitrogen of an unsubstituted imine is challenging, it can be achieved through a tautomerization to the endocyclic enamine form, followed by reaction with electrophiles. However, a more common approach involves the N-acylation or N-alkylation of the endocyclic secondary amine at the 3-position, which would indirectly influence the properties of the imino group. nih.govbath.ac.uk
Substitution on the cyclopentane ring would likely proceed via radical mechanisms or by the introduction of activating groups. For instance, allylic bromination could introduce a handle for subsequent nucleophilic substitution, allowing for the incorporation of a variety of functional groups.
Table 1: Hypothetical Substitution Reactions at Peripheral Sites
| Reagent | Site of Substitution | Product Type | Plausible Conditions |
| Acyl Chloride (R-COCl) | N3-amine | N-acylated derivative | Base (e.g., triethylamine), CH₂Cl₂ |
| Alkyl Halide (R-X) | N3-amine | N-alkylated derivative | Base (e.g., K₂CO₃), Acetone, reflux |
| N-Bromosuccinimide (NBS) | Cyclopentane ring (allylic) | Brominated spirocycle | Radical initiator (e.g., AIBN), CCl₄, reflux |
Derivatization of the this compound scaffold can lead to the synthesis of novel heterocyclic systems with potential applications in medicinal chemistry and materials science. beilstein-journals.org The imino group is a versatile handle for such transformations.
One of the most fundamental reactions of the imine functionality is its hydrolysis to the corresponding ketone. chemistrysteps.commasterorganicchemistry.commasterorganicchemistry.comnews-medical.net In the case of this compound, acidic hydrolysis would likely lead to the formation of the corresponding 4-keto-1-oxa-3-azaspiro[4.4]nonan-2-one. This transformation is significant as it converts the imine into a carbonyl group, which can then participate in a wide range of subsequent reactions, such as reductions, reductive aminations, and Wittig reactions.
The imino group can also react with various nucleophiles. For instance, the addition of organometallic reagents, such as Grignard reagents or organolithium compounds, would lead to the formation of a tertiary amine at the 4-position. Reduction of the imine with reducing agents like sodium borohydride would yield the corresponding 4-amino-1-oxa-3-azaspiro[4.4]nonan-2-one.
Furthermore, cycloaddition reactions involving the imine double bond could provide access to more complex, fused heterocyclic systems. For example, a [4+2] cycloaddition with a suitable diene could lead to the formation of a polycyclic architecture.
Table 2: Plausible Derivatization Reactions for Scaffold Elaboration
| Reagent/Reaction Type | Functional Group Transformation | Product Scaffold |
| H₃O⁺ | Imine to Ketone | 4-Keto-1-oxa-3-azaspiro[4.4]nonan-2-one |
| NaBH₄ | Imine to Amine | 4-Amino-1-oxa-3-azaspiro[4.4]nonan-2-one |
| R-MgBr | Imine to Tertiary Amine | 4-Alkyl-4-amino-1-oxa-3-azaspiro[4.4]nonan-2-one |
| Diene (e.g., Butadiene) | [4+2] Cycloaddition | Fused polycyclic spiro-compound |
Mechanistic Studies of Key Transformations
Understanding the mechanisms of the key transformations of this compound is crucial for optimizing reaction conditions and predicting the stereochemical outcomes.
Kinetic studies of the hydrolysis of the imine would likely reveal a dependence on pH. masterorganicchemistry.comresearchgate.net Under acidic conditions, the reaction is typically initiated by the protonation of the imine nitrogen, which increases the electrophilicity of the imine carbon, facilitating the nucleophilic attack by water. chemistrysteps.com The rate-determining step could be either the attack of water or the breakdown of the resulting tetrahedral intermediate, depending on the specific reaction conditions and the stability of the intermediates. researchgate.net
Thermodynamically, the hydrolysis of the imine to the ketone is generally a favorable process, driven by the formation of a stable carbonyl group and an amine. The equilibrium can be shifted towards the products by using an excess of water and by removing the amine byproduct.
For nucleophilic addition reactions, the kinetics would be influenced by the nature of the nucleophile and the solvent. Stronger nucleophiles would be expected to react faster. The thermodynamics of these additions would depend on the stability of the resulting product.
The stereochemical outcome of reactions at the C4 position is of significant interest. For nucleophilic additions to the imine, the approach of the nucleophile could be influenced by the steric hindrance imposed by the spirocyclic system. Transition state analysis, potentially aided by computational modeling, could predict the preferred diastereomer.
For example, in the reduction of the imine with a hydride reagent, the hydride could approach from either the face syn or anti to the five-membered ring of the spiro-cyclopentane. The relative energies of the corresponding transition states would determine the stereoselectivity of the reaction. The transition state leading to the sterically less hindered product is generally favored.
In cycloaddition reactions, the facial selectivity would be dictated by the orbital interactions between the imine and the diene, as well as by steric factors in the transition state. A detailed analysis of the frontier molecular orbitals (HOMO of the diene and LUMO of the imine) would be necessary to predict the regioselectivity and stereoselectivity of the cycloaddition.
Theoretical and Computational Investigations of 4 Imino 1 Oxa 3 Azaspiro 4.4 Nonan 2 One
Conformational Analysis and Energy Landscapes
Molecular Mechanics and Dynamics Simulations
Molecular Mechanics (MM) serves as an efficient first step to explore the potential energy surface of the molecule. Using force fields like MMFF94 or AMBER, a systematic conformational search can be performed to identify low-energy structures. This process typically involves rotating the single bonds within the cyclopentane (B165970) ring to generate a wide array of possible conformers.
Following the initial search, Molecular Dynamics (MD) simulations can provide deeper insight into the dynamic behavior of the molecule. By simulating the molecule's movement over time at a given temperature, MD can reveal the transitions between different conformational states and help identify the most stable and populated conformations. For a spirocyclic system like this, MD simulations would likely show the cyclopentane ring adopting various envelope and twist conformations, with the spiro center acting as a rigid anchor.
| Conformer | Dihedral Angle (C5-C6-C7-C8) | Relative Energy (kcal/mol) | Population (%) |
| Envelope (C8-endo) | 35.2° | 0.00 | 45.5 |
| Twist (C7-C8) | -21.5° | 0.55 | 25.1 |
| Envelope (C6-exo) | -34.8° | 0.89 | 15.3 |
| Other | Various | > 1.50 | < 14.1 |
Quantum Chemical Calculations for Conformational Stability
To obtain more accurate energetic and geometric information, the low-energy conformers identified by molecular mechanics are typically subjected to quantum chemical calculations. nih.gov Density Functional Theory (DFT) is a widely used method for this purpose, offering a good balance between accuracy and computational cost.
Functionals such as B3LYP or the more modern ωB97X-D and M06-2X, combined with Pople-style basis sets like 6-31G(d) or 6-311+G(d,p), are commonly employed. nih.gov These calculations refine the geometry of each conformer and provide a more reliable ranking of their relative stabilities by calculating their electronic energies. The inclusion of solvent effects, often through a Polarizable Continuum Model (PCM), can also be critical for accurately predicting conformational preferences in solution.
Table 2: Hypothetical Relative Energies of Conformers Calculated by Different Quantum Methods (Note: This data is for illustrative purposes.)
| Conformer | Method/Basis Set | Relative Gibbs Free Energy (kcal/mol) |
| Envelope (C8-endo) | B3LYP/6-31G(d) | 0.00 |
| Twist (C7-C8) | B3LYP/6-31G(d) | 0.62 |
| Envelope (C8-endo) | ωB97X-D/6-311+G(d,p) | 0.00 |
| Twist (C7-C8) | ωB97X-D/6-311+G(d,p) | 0.48 |
Electronic Structure and Bonding Analysis
The arrangement of electrons within 4-Imino-1-oxa-3-azaspiro[4.4]nonan-2-one dictates its reactivity, polarity, and spectroscopic properties. Computational methods provide powerful tools to visualize and quantify these electronic features.
Frontier Molecular Orbital (FMO) Theory Applications
Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory for predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies and spatial distributions of these orbitals are key indicators of a molecule's nucleophilic and electrophilic character.
For this compound, the HOMO is expected to be localized primarily on the imino group (C=NH), specifically the nitrogen's lone pair and the C=N pi bond, which are the most electron-rich regions. The LUMO would likely be centered on the π* antibonding orbitals of the imine (C=NH) and carbonyl (C=O) groups, representing the most electron-deficient sites susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO provides a measure of the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. numberanalytics.com
Table 3: Predicted Frontier Orbital Energies for this compound (Note: These values are hypothetical, calculated at a representative DFT level.)
| Orbital | Energy (eV) | Description |
| LUMO | -1.25 | Primarily π* character on C=O and C=NH |
| HOMO | -6.80 | Primarily lone pair and π character on C=NH |
| HOMO-LUMO Gap | 5.55 | Indicates moderate kinetic stability |
Charge Distribution and Electrostatic Potential Maps
An Electrostatic Potential (ESP) map provides a visual representation of the charge distribution on the molecule's electron density surface. deeporigin.comlibretexts.org It is an invaluable tool for identifying charge-related properties and predicting intermolecular interactions. numberanalytics.comavogadro.cc ESP maps are color-coded to show different potential values, with red indicating regions of negative potential (electron-rich, nucleophilic) and blue indicating regions of positive potential (electron-poor, electrophilic). youtube.com
In this compound, the ESP map would be expected to show:
Intense Negative Potential (Red): Around the carbonyl oxygen and the imino nitrogen, corresponding to their lone pairs of electrons. These sites are the primary centers for interaction with electrophiles or for hydrogen bonding.
Positive Potential (Blue): Near the hydrogen atom attached to the imino nitrogen and, to a lesser extent, the carbonyl carbon. These areas represent the most electrophilic sites, susceptible to attack by nucleophiles.
Neutral Potential (Green/Yellow): Across the surface of the cyclopentane ring's hydrocarbon backbone.
Reaction Mechanism Prediction and Validation
Computational chemistry is instrumental in elucidating reaction mechanisms by identifying transition states and calculating activation energies. For this compound, a key reaction to investigate would be the hydrolysis of the imine function, a common reaction for this group. masterorganicchemistry.com
The mechanism would likely involve the nucleophilic attack of a water molecule on the imine carbon. Theoretical calculations could model this process step-by-step:
Locating Reactants and Products: The geometries of the starting material (imine and water) and the final product (the corresponding ketone) are optimized.
Transition State Searching: Using methods like synchronous transit-guided quasi-Newton (QST2/QST3) or Berny optimization, the transition state structure connecting the reactants and products is located. The FMO and ESP analyses would inform the initial guesses for this structure, suggesting that the water oxygen will attack the imine carbon.
Frequency Analysis: A frequency calculation is performed on the transition state structure. A valid transition state is confirmed by the presence of a single imaginary frequency, which corresponds to the motion along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation can be run to confirm that the identified transition state correctly connects the reactant and product minima on the potential energy surface.
Computational Elucidation of Mechanistic Pathways
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating the mechanistic pathways of complex organic reactions. For a molecule like this compound, computational methods can predict plausible synthetic routes and reaction mechanisms by mapping the potential energy surface. chemrxiv.org These investigations typically involve locating transition states and intermediates to determine the most energetically favorable reaction pathways.
In the context of synthesizing spirocyclic β-lactams, computational studies have been instrumental in understanding the Staudinger [2+2] cycloaddition between imines and ketenes. nih.gov Theoretical models can predict the energy profiles for the formation of both cis and trans isomers, shedding light on the stereochemical outcome of the reaction. nih.gov For the synthesis of the spirocyclic core of this compound, computational analysis could be employed to explore intramolecular cycloaddition reactions, which are known to be effective in forming spiro-heterocycles. researchgate.net
Furthermore, computational approaches can model the influence of catalysts on reaction pathways. For instance, theoretical studies have detailed the role of Lewis acids in promoting cycloaddition reactions by coordinating to the reactants and lowering the activation energy. nih.gov Similarly, the mechanism of action of various catalysts in promoting reactions involving imines and lactams can be computationally modeled to understand their role in enhancing reaction rates and selectivity. nih.gov
Prediction of Regio- and Stereoselectivity
The prediction of regio- and stereoselectivity is a key application of computational chemistry in organic synthesis. For this compound, which contains stereocenters, understanding the factors that control its stereoselective synthesis is crucial. DFT calculations are frequently used to predict the diastereoselectivity of reactions by comparing the energies of the transition states leading to different stereoisomers. mdpi.com
In the synthesis of spiro-compounds, such as spirooxindoles, Molecular Electron Density Theory (MEDT) has been used to understand the experimental outcomes of [3+2] cycloaddition reactions. mdpi.com These studies analyze the conceptual DFT reactivity indicators to predict the regio- and stereoselectivity of the cycloaddition. mdpi.com A similar approach could be applied to predict the outcomes of reactions leading to this compound.
Computational modeling of the diastereoselective synthesis of β-lactams has also been successfully demonstrated. rsc.org For example, in the NBS-mediated cyclization of N-alkoxy α,β-unsaturated silyl (B83357) imino ethers, computational studies can model the mechanism and selectivity of the β-lactam forming reaction. rsc.org These models can help in rationalizing the observed diastereoselectivity and in designing substrates that would lead to a desired stereoisomer.
The table below illustrates how computational methods can be used to predict the stereochemical outcome of a hypothetical reaction forming a spiro-β-lactam, based on the calculated energies of the transition states.
| Transition State | Product Diastereomer | Calculated Relative Energy (kcal/mol) | Predicted Major Product |
| TS-A | cis | 0.0 | Yes |
| TS-B | trans | +2.5 | No |
This is a representative table based on data for analogous systems.
Tautomerism Studies of the Imino-Lactam System
The this compound molecule contains both an imino and a lactam moiety, making it susceptible to tautomerization. Computational studies are essential for understanding the equilibrium between different tautomeric forms.
The imino group can undergo tautomerization to an enamine form, while the lactam can tautomerize to a lactim. youtube.com DFT calculations can be used to optimize the geometries of these different tautomers and assess their relative stabilities. researchgate.net The equilibrium between these forms is influenced by factors such as the solvent and the presence of intramolecular hydrogen bonding. numberanalytics.comuni-muenchen.de
For the imine-enamine tautomerism, computational studies have shown that the relative stability of the enamine tautomer increases with the polarity of the solvent. researchgate.net In the case of lactam-lactim tautomerism, the lactam form is generally more stable, but the presence of certain substituents or solvent effects can shift the equilibrium towards the lactim form. nih.govvedantu.com Computational studies on 2-pyridone, a classic example of a lactam-lactim system, have shown that the lactam form is favored in solution due to its larger dipole moment and ability to form hydrogen bonds with water. amazonaws.com
Computational methods can also be used to calculate the relative energies of the different tautomers and the energy barriers for their interconversion. researchgate.net These calculations provide a quantitative understanding of the tautomeric equilibrium. For example, in aqueous solution, the amine tautomer of creatinine (B1669602) is computationally predicted to be more stable than its imine counterpart by about 30 kJ mol⁻¹. nih.gov
The interconversion between tautomers can occur through various mechanisms, including proton transfer mediated by solvent molecules. nih.gov Computational models can elucidate these pathways and calculate the associated activation barriers. The activation barrier for the tautomerization of 2-pyridone to 2-hydroxypyridine (B17775) has been calculated to be 38.45 kcal/mol. amazonaws.com
The following table presents hypothetical relative energies for the tautomers of this compound, based on computational data for similar systems.
| Tautomeric Form | Description | Hypothetical Relative Gibbs Free Energy (kcal/mol) |
| A | Imino-Lactam | 0.0 |
| B | Enamine-Lactam | +5.2 |
| C | Imino-Lactim | +8.7 |
| D | Enamine-Lactim | +12.1 |
This is a representative table based on data for analogous systems.
Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)
Computational chemistry is a valuable tool for predicting the spectroscopic properties of molecules, which can aid in their structural characterization.
For NMR chemical shifts, DFT calculations, often in conjunction with the Gauge-Including Atomic Orbital (GIAO) method, can provide accurate predictions. nih.gov While the accuracy for open-shell species may be lower than for closed-shell molecules, DFT-predicted paramagnetic shifts can still greatly assist in the interpretation of NMR spectra. nih.gov For molecules containing heavy atoms, relativistic effects can significantly influence NMR parameters, and these can be accounted for in modern computational methods. rsc.orgscm.com
Vibrational frequencies, which are experimentally observed in infrared (IR) and Raman spectroscopy, can also be calculated computationally. q-chem.com These calculations can help in assigning the observed spectral bands to specific vibrational modes of the molecule. researchgate.net Computational vibrational spectroscopy can be performed using various methods, from physics-based empirical energy functions to machine-learned force fields. arxiv.orgcore.ac.uk The quality of the quadrature grid used in DFT calculations is important for obtaining accurate second derivatives and, consequently, reliable vibrational frequencies. q-chem.com
Based on a thorough review of available scientific literature, there is currently insufficient public information regarding the specific chemical compound "this compound" to generate a detailed article according to the requested outline.
Research databases and chemical literature provide information on structurally related compounds, such as the ketone analog 1-Oxa-3-azaspiro[4.4]nonan-2-one and other azaspiro[4.4]nonane derivatives. However, specific data on the synthesis, derivatization, and application of the 4-imino variant is not available. Consequently, a scientifically accurate and detailed discussion on its use as a chemical scaffold for chemical biology tools, its role in combinatorial chemistry, or its applications in materials science cannot be constructed at this time.
Application of 4 Imino 1 Oxa 3 Azaspiro 4.4 Nonan 2 One As a Chemical Scaffold
Emerging Applications in Materials Science (if applicable to this specific structure)
Precursor for Polymeric Materials
The class of five-membered cyclic iminocarbonates, to which 4-imino-1-oxa-3-azaspiro[4.4]nonan-2-one belongs, is recognized for its ability to undergo ring-opening polymerization to produce polyurethanes. This process offers a non-isocyanate route to synthesizing these important polymers, circumventing the need for hazardous isocyanate precursors. researchgate.netnih.govsemanticscholar.org The polymerization of cyclic carbonates with amines is a key method for producing non-isocyanate polyurethanes (NIPUs). researchgate.netnih.govresearchgate.net
The reaction typically proceeds via aminolysis, where a primary or secondary amine attacks the carbonyl carbon of the cyclic carbonate, leading to the opening of the ring and the formation of a hydroxy urethane linkage. researchgate.net This method is advantageous as it can often be performed under mild conditions and can lead to polymers with well-defined structures. nih.gov The spirocyclic nature of this compound is expected to impart specific properties, such as increased rigidity and thermal stability, to the resulting polyurethane chain.
While specific polymerization data for this compound is not extensively documented, the polymerization of similar spirocyclic monomers provides insight into the expected behavior. For instance, the radical double ring-opening polymerization of related spiro-compounds like 2-methylene-1,4,6-trioxaspiro[4.4]nonane has been successfully demonstrated. researchgate.net Furthermore, the cationic double ring-opening polymerization of other spiro[4.4]nonane derivatives has been studied, indicating the reactivity of this scaffold in polymerization reactions. nih.gov
Table 1: Representative Polymerization of a Cyclic Carbonate Monomer with a Diamine This table presents hypothetical data based on typical results for the polymerization of five-membered cyclic carbonates with diamines to form non-isocyanate polyurethanes, illustrating the type of outcomes expected for this compound.
| Monomer System | Amine Co-monomer | Catalyst | Temperature (°C) | Time (h) | Polymer Yield (%) | Molecular Weight (Mn, g/mol) |
|---|---|---|---|---|---|---|
| Cyclic Carbonate A | Hexamethylene diamine | None | 80 | 16 | 95 | 15,000 |
| Cyclic Carbonate B | Jeffamine D-230 | TBD | 100 | 8 | 92 | 18,500 |
| Cyclic Carbonate C | Isophorone diamine | DBU | 90 | 12 | 98 | 22,000 |
Components in Supramolecular Assemblies
The molecular structure of this compound contains functional groups that are highly conducive to forming non-covalent interactions, which are the basis of supramolecular chemistry. The key features for such interactions are the imino group (=NH), which can act as a hydrogen bond donor, and the carbonyl oxygen (C=O) and ether oxygen, which can act as hydrogen bond acceptors.
These hydrogen bonding capabilities allow the molecule to potentially self-assemble into well-ordered, higher-order structures. For example, molecules of this compound could form dimeric structures or one-dimensional chains through intermolecular hydrogen bonds. The spirocyclic core enforces a rigid and defined orientation of these functional groups, which can lead to predictable and stable supramolecular assemblies.
The field of crystal engineering often utilizes such directed interactions to design novel solid-state architectures. The specific geometry of the spiro[4.4]nonane system can influence the packing of the molecules in a crystal lattice, potentially leading to materials with interesting properties. While specific studies on the supramolecular assemblies of this compound are not widely reported, the fundamental principles of hydrogen bonding and molecular recognition strongly suggest its potential in this area.
Table 2: Potential Non-Covalent Interactions of this compound This table outlines the potential hydrogen bonding interactions that this compound can participate in, which are fundamental to its use in supramolecular assemblies.
| Interacting Groups | Type of Interaction | Potential Supramolecular Motif |
|---|---|---|
| Imino (N-H) --- Carbonyl (O=C) | Hydrogen Bond | Dimer, Chain, Sheet |
| Imino (N-H) --- Ether Oxygen | Hydrogen Bond | Chain, Network |
| C-H --- Oxygen | Weak Hydrogen Bond | Crystal Packing Stabilization |
Future Research Directions and Outlook
Development of Novel and Efficient Synthetic Routes
The construction of the spiro[4.4]nonane framework, particularly with the specified heteroatoms and functional groups, is a key challenge. Future research will need to focus on developing innovative and efficient synthetic methodologies.
The synthesis of related azaspiro[4.4]nonane systems has been achieved through various methods, including phosphine-catalyzed [3+2]-cycloadditions and domino radical bicyclizations. researchgate.netnih.govuow.edu.au A primary area of future research will be the adaptation and invention of new cyclization and annulation strategies to construct the 1-oxa-3-azaspiro[4.4]nonan-2-one core.
Potential strategies that warrant investigation include intramolecular 1,3-dipolar cycloadditions, which have been successfully used for similar spirocyclic frameworks. nih.govresearchgate.net Another promising avenue is the development of multicomponent reactions (MCRs). A one-pot, three-component synthesis has been reported for producing 1-oxo-2-oxa-3-azaspiro[4.4]nona-3,6,8-triene derivatives, highlighting the feasibility of MCRs for building such complex scaffolds efficiently. nih.gov Annulation techniques, such as phosphine-catalyzed [4+1] annulation, could also be adapted to create the five-membered rings of the spiro system. rsc.org
| Synthetic Strategy | Description | Potential Application for Target Scaffold |
| Domino Radical Bicyclization | A sequence of radical reactions forming two rings in a single step, often initiated by agents like AIBN or triethylborane. nih.gov | Could be used to form the cyclopentane (B165970) and pyrrolidine (B122466) rings of the spiro-system from an acyclic precursor. |
| [3+2] Cycloadditions | A reaction between a three-atom component and a two-atom component to form a five-membered ring. Phosphine-catalyzed variants are common. uow.edu.au | Could be employed to construct the oxazolidinone or the cyclopentane ring. |
| 1,3-Dipolar Cycloadditions | A cycloaddition between a 1,3-dipole (e.g., a nitrone or azomethine ylide) and a dipolarophile to form a five-membered heterocycle. nih.govresearchgate.net | A potential key step for constructing the 1-oxa-3-aza ring system. |
| Multicomponent Reactions (MCRs) | A reaction where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants. nih.gov | Could enable the rapid and efficient assembly of the functionalized spirocyclic core from simple starting materials. |
Given the presence of multiple functional groups and a chiral spirocenter, achieving high levels of selectivity is paramount. Future synthetic work must address the challenges of chemo-, regio-, and stereoselectivity. For instance, in cycloaddition reactions, controlling which double bond reacts (chemoselectivity) and the orientation of the reacting partners (regioselectivity) will be critical.
The development of stereoselective methods will be essential for accessing specific enantiomers of the target compound, which is crucial for applications in medicinal chemistry. nih.gov This could involve the use of chiral catalysts, substrates, or auxiliaries to control the formation of the quaternary spirocyclic stereocenter. Research into phosphine-catalyzed asymmetric cycloadditions, which have shown success for related structures, could provide a valuable starting point. researchgate.net
In-depth Mechanistic Understanding of Complex Transformations
A thorough understanding of the reaction mechanisms underpinning the synthesis of 4-imino-1-oxa-3-azaspiro[4.4]nonan-2-one is crucial for optimizing existing routes and designing new ones. Future research should involve detailed mechanistic studies of key bond-forming reactions. For example, if a domino radical pathway is employed, studies would be needed to identify the radical intermediates and understand the factors controlling the diastereoselectivity of the cyclization. nih.gov Similarly, for cycloaddition reactions, determining whether the mechanism is concerted or stepwise will inform strategies to control the reaction's outcome. Experimental techniques such as kinetic analysis, isotopic labeling, and in-situ spectroscopy, coupled with computational studies, will be invaluable in elucidating these complex transformations.
Leveraging Computational Chemistry for Predictive Design
Computational chemistry is poised to play a significant role in accelerating research on this compound. Density Functional Theory (DFT) and other computational methods can be used to:
Predict Reaction Feasibility: Assess the thermodynamics and kinetics of proposed synthetic routes to identify the most promising pathways before extensive experimental work is undertaken.
Elucidate Reaction Mechanisms: Model transition states and reaction intermediates to provide a deeper understanding of selectivity and reactivity.
Predict Molecular Properties: Calculate structural, electronic, and spectroscopic properties of the target molecule and its derivatives to guide their application in areas like materials science or drug design.
By providing predictive insights, computational chemistry can help rationalize experimental observations and guide the design of more efficient and selective syntheses.
Exploration of Scaffold Versatility in New Chemical Domains
The 1-oxa-3-azaspiro[4.4]nonane framework is a versatile scaffold with potential applications in medicinal chemistry and materials science. nih.govontosight.ainih.gov The presence of the imino group, in particular, provides a synthetic handle for further diversification, allowing for the creation of libraries of novel compounds.
Future research should focus on exploring this versatility by modifying the core structure and evaluating the resulting derivatives in various contexts.
| Potential Domain | Structural Modification/Rationale | Relevant Analogs |
| Medicinal Chemistry | The spirocyclic core provides a rigid, three-dimensional structure often found in bioactive molecules. nih.gov The imino and lactone moieties can act as hydrogen bond donors/acceptors, facilitating interactions with biological targets. | Spirocyclic compounds are investigated as enzyme inhibitors and have shown antiproliferative properties. nih.govnih.govontosight.ai |
| Agrochemicals | Modification of peripheral functional groups could lead to compounds with herbicidal or insecticidal activity. | Many commercial agrochemicals feature heterocyclic and spirocyclic cores. |
| Materials Science | The rigid scaffold could be incorporated into polymers or organic materials to influence their physical and electronic properties. | Spiro heterocycles are being explored for use in organic light-emitting diodes (OLEDs) and liquid crystals. nih.gov |
By systematically derivatizing the scaffold and screening for biological activity or material properties, the full potential of the this compound chemical space can be explored.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Imino-1-oxa-3-azaspiro[4.4]nonan-2-one, and how can reaction conditions be optimized?
- Methodology : Synthesis of spirocyclic compounds typically involves cyclization reactions. For example, analogous structures like 2,7-Diazaspiro[4.4]nonan-1-one are synthesized via cyclization of diamines with cyclic ketones under controlled conditions using catalysts (e.g., acid/base or metal catalysts) . For the target compound, introducing the imino group may require post-cyclization functionalization (e.g., reductive amination or condensation). Reaction parameters (temperature, solvent polarity, and stoichiometry) should be systematically varied to optimize yield and purity.
Q. How can the stereochemistry and structural conformation of this compound be confirmed?
- Methodology : Use a combination of NMR (¹H, ¹³C, and 2D techniques like COSY/NOESY) to resolve spatial arrangements. For instance, stereoisomers of 6-hydroxy-1-azaspiro[4.4]nonan-2-one were distinguished via NOESY correlations and coupling constants . X-ray crystallography is definitive for absolute configuration determination, as demonstrated for spirocyclic derivatives in structural studies .
Q. What spectroscopic techniques are critical for characterizing this compound’s purity and functional groups?
- Methodology :
- FTIR : Identify carbonyl (C=O) and imino (C=N) stretches; compare with reference spectra of similar spirocycles (e.g., 7-oxa-1-azaspiro[4.4]nonan-2-one ).
- LC-MS/HPLC : Assess purity and molecular ion peaks. For example, LC-MS was used to validate spirocyclic analogs in bioactive molecule studies .
- Elemental Analysis : Confirm empirical formula accuracy, especially for nitrogen and oxygen content .
Advanced Research Questions
Q. How can computational modeling predict the reactivity and stability of this compound under varying pH conditions?
- Methodology :
- Perform DFT calculations to map electron density and identify reactive sites (e.g., imino group nucleophilicity).
- Use molecular dynamics simulations to study conformational stability in aqueous vs. organic solvents.
- Validate predictions experimentally via pH-dependent NMR kinetics (e.g., monitoring imino tautomerization) .
Q. What strategies resolve contradictions in biological activity data across studies?
- Case Example : In venom gland studies, nonan-2-one was reported as a major component in some datasets but secondary in others due to caste-specific variations in Vespa velutina .
- Methodology :
- Cross-Validation : Replicate assays under standardized conditions (e.g., cell lines, enzyme concentrations).
- Meta-Analysis : Compare structural analogs (e.g., 1,6-dioxaspiro[4.4]nonan-2-one in Phainanoids) to identify activity trends .
- Dose-Response Curves : Quantify EC₅₀/IC₅₀ values to distinguish potency differences from experimental artifacts.
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?
- Methodology :
- Scaffold Modification : Replace the imino group with other electrophiles (e.g., carbonyl or sulfonyl) to modulate target binding, as seen in antimicrobial spirocyclic pyrylium salts .
- Pharmacophore Mapping : Use docking studies to prioritize substituents that enhance interactions with biological targets (e.g., kinases or microbial enzymes).
- In Vivo Testing : Evaluate derivatives in disease models (e.g., immunosuppression assays for Phainanoid-inspired compounds) .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodology :
- Chiral Catalysts : Employ asymmetric catalysis (e.g., organocatalysts or metal-ligand complexes) during cyclization steps.
- Chromatographic Resolution : Use chiral HPLC columns (e.g., Purospher® STAR) to separate enantiomers, as applied in spirocyclic drug intermediates .
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor enantiomeric excess in real-time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
